molecular formula C21H21BrN2O3S B2556240 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide CAS No. 898416-69-8

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2556240
CAS No.: 898416-69-8
M. Wt: 461.37
InChI Key: AXUBNAIRXVEUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the para position of the benzene ring. The sulfonamide nitrogen is connected to a branched ethyl linker substituted with a 3,4-dihydroisoquinoline moiety and a furan-2-yl group.

Properties

IUPAC Name

4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3S/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUBNAIRXVEUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide generally involves multi-step organic reactions starting from commercially available precursors. One common route begins with the bromination of benzenesulfonamide followed by alkylation with 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl bromide and finally, introducing the furan ring through a coupling reaction.

Industrial Production Methods Industrial-scale production would typically involve similar chemical routes but optimized for scale, yield, and cost-efficiency. Reactor design, temperature control, and solvent recycling are critical to ensure the process is environmentally and economically viable.

Chemical Reactions Analysis

Types of Reactions It Undergoes This compound undergoes various organic reactions such as:

  • Substitution: The bromine atom can participate in nucleophilic substitution reactions.

  • Reduction: The dihydroisoquinoline moiety can be reduced to alter the compound's functionality.

  • Oxidation: The furan ring can be oxidized to introduce new functional groups.

Common Reagents and Conditions Typical reagents used with this compound include:

  • Nucleophiles like amines or alcohols for substitution reactions.

  • Reducing agents like lithium aluminum hydride for reduction processes.

  • Oxidizing agents like potassium permanganate for oxidation reactions.

Major Products Formed The major products depend on the specific reaction conditions but can include substituted derivatives, reduced isoquinoline structures, and oxidized furan ring products.

Scientific Research Applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its interactions with biological molecules and potential biochemical pathway modulations.

  • Medicine: Explored for its therapeutic potentials, such as anti-inflammatory or antimicrobial activities.

  • Industry: Applied in material science for developing advanced materials with specific properties.

Mechanism of Action: The exact mechanism of action for this compound depends on its application. In medicinal chemistry, for instance, it may interact with cellular receptors or enzymes, modulating specific molecular pathways to elicit a biological response. The bromine atom and the functional groups within the molecule play a pivotal role in its activity by facilitating interactions with target sites.

Comparison with Similar Compounds: Similar compounds may include:

  • 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

  • 4-fluoro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide These compounds share a similar core structure but differ in the halogen atom attached to the benzene ring, influencing their reactivity and potential applications. The unique bromine atom in 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide can impact its chemical behavior and biological activity, distinguishing it from its analogs.

Hope that piques your interest!

Biological Activity

The compound 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that exhibits potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Bromo Group : Enhances the electrophilicity of the molecule.
  • Dihydroisoquinoline Moiety : Known for various pharmacological properties.
  • Furan Ring : Contributes to the compound's reactivity and potential bioactivity.
  • Benzenesulfonamide Group : Commonly associated with antibacterial and anticancer activities.

The biological activity of 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide may involve multiple mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit certain enzymes such as carbonic anhydrase, which is crucial in various physiological processes .
  • Receptor Modulation : The dihydroisoquinoline structure may interact with specific receptors involved in cancer pathways, potentially leading to apoptosis in cancer cells .
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains by interfering with folate synthesis, a critical pathway for bacterial growth.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Activity Target/Cell Line IC50 Value (µM) Reference
Carbonic Anhydrase InhibitionHuman Carbonic Anhydrase II0.096
CytotoxicityMCF7 (Breast Cancer)2.09
CytotoxicityA549 (Lung Cancer)2.08
AntimicrobialVarious Bacterial StrainsVaries

Case Study 1: Anticancer Activity

In a study investigating various dihydroisoquinoline derivatives, it was found that compounds similar to 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide exhibited significant cytotoxic effects against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis through modulation of cell cycle regulators.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of sulfonamide derivatives, demonstrating that 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide effectively inhibited carbonic anhydrase activity with an IC50 value comparable to established inhibitors like acetazolamide.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with isoquinoline structures exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, sulfonamides have been shown to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis.

Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of isoquinoline were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results demonstrated that compounds similar to 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Neurological Disorders

Compounds derived from isoquinolines have also been investigated for their potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The inhibition of acetylcholinesterase (AChE) is a common target for these conditions.

Mechanism:
The sulfonamide group can enhance the binding affinity to AChE, thereby increasing acetylcholine levels in the synaptic cleft, which is crucial for cognitive function.

Case Study:
In a recent pharmacological study, several sulfonamide derivatives were synthesized and screened for AChE inhibitory activity. The findings suggested that certain modifications to the isoquinoline structure significantly improved AChE inhibition, indicating potential therapeutic applications for Alzheimer's disease .

Antimicrobial Properties

Sulfonamides are well-known for their broad-spectrum antimicrobial activity. The incorporation of furan and isoquinoline moieties into sulfonamides could enhance their efficacy against resistant bacterial strains.

Case Study:
A study exploring the antimicrobial effects of various sulfonamide derivatives found that compounds similar to 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide showed promising results against Gram-positive bacteria, including Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide. Key modifications can include:

  • Altering the substituents on the isoquinoline ring to enhance binding interactions with target enzymes.
  • Modifying the furan moiety to improve solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The target compound shares a benzenesulfonamide scaffold with several analogs but differs in substituent chemistry and linker composition. Key comparisons include:

Compound Name / Identifier Key Substituents/Linker Molecular Weight (g/mol) Notable Properties/Activity
Target Compound - 4-Bromo-benzenesulfonamide
- Ethyl linker with dihydroisoquinoline and furan groups
~463.3 (calculated) Hypothesized NLRP3 inflammasome modulation (based on sulfonamide-dihydroisoquinoline motifs)
4-(2-(7-Methoxy-4,4-dimethyl-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide () - Dihydroisoquinoline with methoxy, dimethyl, and dioxo groups
- Ethyl linker
~454.5 (calculated) Synthesized (48% yield); potential anti-inflammatory activity
GF120918 () - 6,7-Dimethoxy-dihydroisoquinoline
- Carboxamide tail
~615.7 (reported) Known P-glycoprotein inhibitor; impacts drug efflux
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide () - Dual bromo and nitro substituents 436.08 (reported) High reactivity due to electron-withdrawing groups; no bioactivity reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () - Pyrazolopyrimidine-chromen core
- Fluorinated aromatic systems
589.1 (M+1, reported) Anticancer or kinase inhibition potential; MP: 175–178°C

Functional Group Impact

  • Bromine vs.
  • Furan vs. Aromatic Heterocycles : The furan’s oxygen atom may engage in hydrogen bonding, unlike the fluorinated chromen () or carboxamide () systems, which prioritize hydrophobic or charge-transfer interactions .
  • Dihydroisoquinoline Variations: The target’s unsubstituted dihydroisoquinoline contrasts with methoxy/dimethyl-dioxo derivatives (), likely altering conformational flexibility and target binding .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
  • Sulfonamide formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide/sulfonamide bond formation under anhydrous conditions .
  • Functional group protection : Protect reactive groups (e.g., furan or dihydroisoquinoline) during bromination or sulfonation steps to avoid side reactions .
  • Characterization : Confirm intermediates via NMR (e.g., 1^1H/13^{13}C for structural elucidation), FT-IR (to track functional groups like sulfonamide S=O stretches at ~1350–1150 cm1^{-1}), and HRMS (for molecular weight validation) .

Q. How do solubility and stability profiles impact experimental design for this compound?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonamide group’s hydrophilicity. Adjust solvent systems for biological assays (e.g., PBS with <1% DMSO for cell-based studies) .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways may include hydrolysis of the sulfonamide group under acidic/basic conditions .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or prostaglandin E2_2 (PGE2_2) suppression in macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer :
  • Data normalization : Account for batch-to-batch purity variations (e.g., HPLC purity >95% vs. commercial samples at ~90%) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-chloro or 4-methyl substitutions) to isolate the bromo group’s role in target binding .
  • Meta-analysis : Use public databases (e.g., ChEMBL) to cross-validate IC50_{50} values against similar targets .

Q. What mechanistic insights support the compound’s interaction with enzymatic targets?

  • Methodological Answer :
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs. Evidence from related sulfonamides shows sulfonamide oxygen hydrogen-bonding with active-site residues .
  • SPR/BLI : Measure real-time binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) using surface plasmon resonance or bio-layer interferometry .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer :
  • Core modifications : Replace the furan ring with thiophene or pyridine to assess π-stacking interactions .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzene ring to enhance electrophilicity for nucleophilic targets .
  • Pharmacophore mapping : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer :
  • Catalyst optimization : Replace EDCI with polymer-supported carbodiimides for easier purification .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., bromination) to improve yield and safety .
  • Green chemistry : Use solvent recycling (e.g., DMF recovery via distillation) to reduce waste .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffer).
    • Resolution : Validate via nephelometry to distinguish true solubility from colloidal dispersion. Adjust pH to 7.4 for physiologically relevant conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.